molecular formula C8H13NO2S B14417216 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 82409-26-5

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B14417216
CAS No.: 82409-26-5
M. Wt: 187.26 g/mol
InChI Key: GMGOIKGJXDCEOS-UHFFFAOYSA-N
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Description

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is an organic compound with a unique structure that includes a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both a methoxy group and a propan-2-yl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-propenyl)-phenol acetate: This compound has a similar methoxy group but differs in the rest of its structure.

    2-Methoxy-4-({[2-(propan-2-yl)phenyl]amino}methyl)phenol: Another compound with a methoxy group and a propan-2-yl group, but with different connectivity.

Uniqueness

2-Methoxy-4-(propan-2-yl)-2H-1,4-thiazin-3(4H)-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

82409-26-5

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

2-methoxy-4-propan-2-yl-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NO2S/c1-6(2)9-4-5-12-8(11-3)7(9)10/h4-6,8H,1-3H3

InChI Key

GMGOIKGJXDCEOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CSC(C1=O)OC

Origin of Product

United States

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